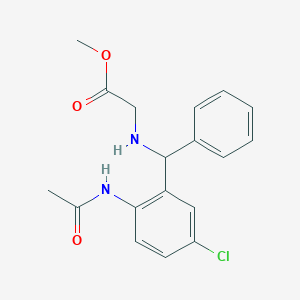

Methyl 2-(((2-acetamido-5-chlorophenyl)(phenyl)methyl)amino)acetate

Description

Methyl 2-(((2-acetamido-5-chlorophenyl)(phenyl)methyl)amino)acetate is a structurally complex small molecule characterized by a central benzylamine scaffold substituted with an acetamido group at the 2-position and a chlorine atom at the 5-position of the phenyl ring. The amino group is further functionalized with a methyl ester via an acetamide linkage. Its structure determination likely employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name |

methyl 2-[[(2-acetamido-5-chlorophenyl)-phenylmethyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-12(22)21-16-9-8-14(19)10-15(16)18(20-11-17(23)24-2)13-6-4-3-5-7-13/h3-10,18,20H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVODYZGXMYGHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((2-acetamido-5-chlorophenyl)(phenyl)methyl)amino)acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-acetamido-5-chlorobenzaldehyde with phenylmethylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((2-acetamido-5-chlorophenyl)(phenyl)methyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, derivatives of methyl 2-acetamido-5-chlorobenzoate have been studied for their roles as intermediates in synthesizing anticonvulsant medications, showcasing its versatility in drug development .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of compounds derived from methyl 2-acetamido-5-chlorobenzoate. Studies indicate that certain derivatives exhibit significant activity in animal models for seizure disorders, outperforming traditional anticonvulsants like phenobarbital. The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the aromatic rings can enhance efficacy against seizures .

Case Study: Anticonvulsant Efficacy

- Study Design : The efficacy of various N-benzyl 2-amino acetamides was tested in maximal electroshock seizure (MES) models.

- Results : Compounds demonstrated ED(50) values significantly lower than those of established drugs, indicating a promising therapeutic window for new treatments .

Neurological Applications

Beyond anticonvulsant activity, methyl 2-(((2-acetamido-5-chlorophenyl)(phenyl)methyl)amino)acetate and its derivatives have been investigated for their effects on sodium channels, which are crucial in neuronal excitability. Compounds that promote sodium channel slow inactivation could serve as novel treatments for a range of neurological disorders characterized by hyperexcitability .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships has been pivotal in understanding how modifications to this compound affect its biological activity. Research has shown that electron-withdrawing groups at specific positions can enhance anticonvulsant properties while maintaining low toxicity profiles .

Potential for Further Research

Given the promising results from initial studies, there is a strong impetus for further research into this compound and its derivatives. Future studies could focus on:

- In vivo efficacy : Expanding testing to various animal models to assess therapeutic efficacy and safety.

- Mechanistic studies : Investigating the precise mechanisms by which these compounds exert their pharmacological effects.

- Clinical trials : Moving towards clinical testing to evaluate the potential for human use.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 2-(((2-acetamido-5-chlorophenyl)(phenyl)methyl)amino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on compounds listed in :

Structural and Functional Group Comparison

Key Observations:

The chloro substituent at the 5-position (target) vs. 4-position (20852-27-1) may alter steric interactions in binding pockets.

Molecular Weight and Complexity :

- The target compound (MW ~345.8) is lighter than 20852-27-1 (MW 396.91), which has a bulky acenaphthylenyl group. Lower molecular weight could favor better bioavailability.

Bioactivity Implications :

- Compounds with sulfone (672951-38-1) or thiazole groups often exhibit antimicrobial or kinase inhibitory activity, whereas the target’s acetamido group may target proteases or acetyltransferases .

- The absence of diazenyl or heterocyclic moieties in the target compound distinguishes it from 21600-46-4, which may reduce redox reactivity .

Notes

Limitations of Evidence: No direct pharmacological or synthetic data for the target compound are provided in the evidence. Comparisons are inferred from structural analogs. Experimental data (e.g., cytotoxicity assays like those in ) are absent, limiting mechanistic insights .

Synthetic and Analytical Considerations :

- SHELX-based crystallography () is critical for resolving stereochemistry in such complex molecules .

- Substituent positioning (e.g., chloro, acetamido) must be rigorously validated to avoid off-target effects.

Future Directions :

- Prioritize in vitro assays to compare the target compound’s bioactivity with its analogs.

- Explore derivatives with sulfone or heterocyclic groups to balance polarity and potency.

Biological Activity

Methyl 2-(((2-acetamido-5-chlorophenyl)(phenyl)methyl)amino)acetate, often referred to as a derivative of acetamido compounds, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies, drawing on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is characterized by its acetamido and chlorophenyl groups, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that derivatives of acetamido compounds exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth and possess antifungal activity against specific strains .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes. For example, it has been associated with the inhibition of OXA-48 β-lactamase, an enzyme that contributes to antibiotic resistance in bacteria. In vitro studies have demonstrated that related compounds can achieve effective inhibition at micromolar concentrations .

- Potential Anti-Cancer Properties : Some studies suggest that this compound may influence signaling pathways relevant to cancer progression. Compounds with similar structures have been investigated for their roles as STAT3 signaling pathway inhibitors, which are critical in various cancers .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. The synthesis pathway often starts from simpler aromatic compounds and incorporates chlorination and acetamidation steps .

Example Synthesis Pathway

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Chlorination of phenol | Reflux with chlorinating agent |

| 2 | Acetamidation | Reaction with acetic anhydride |

| 3 | Methylation | Treatment with methylating agents |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various acetamido derivatives against Klebsiella pneumoniae. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µM, indicating substantial antimicrobial potential .

Case Study 2: Enzyme Inhibition

In a screening study for OXA-48 inhibitors, a series of structurally related compounds were tested. It was found that specific modifications on the phenyl rings significantly affected their inhibitory potency, with some achieving AC50 values below 1 µM . This highlights the importance of structural optimization in developing effective inhibitors.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of Methyl 2-(((2-acetamido-5-chlorophenyl)(phenyl)methyl)amino)acetate?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance stereochemical control and reduce byproducts. For example, use polar aprotic solvents like DMF to stabilize intermediates during amide bond formation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and characterize intermediates using -NMR and LC-MS to confirm structural fidelity .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation. Use gloveboxes for handling hygroscopic or oxygen-sensitive intermediates. Implement hazard controls (e.g., fume hoods, PPE) as outlined in safety data sheets (SDS), particularly for chloro- and acetamide-containing derivatives .

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, -NMR for carbon skeleton analysis, and X-ray crystallography (if crystals are obtainable) for absolute configuration determination. For purity, use reverse-phase HPLC with UV detection at 254 nm, calibrated against certified reference standards .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for structure refinement. Address data contradictions (e.g., thermal displacement parameters) by iterative refinement and validation with tools like PLATON. For challenging cases (e.g., twinned crystals), employ SHELXD for phase determination and OLEX2 for visualization .

Q. What computational approaches predict the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Use the ACD/Labs Percepta Platform to model partition coefficients (logP) and aqueous solubility. Validate predictions experimentally via shake-flask methods for logP and dynamic light scattering (DLS) for solubility profiling. Compare results with DFT-based simulations (e.g., Gaussian 16) to refine predictive accuracy .

Q. How can researchers address discrepancies in reported spectral data (e.g., conflicting NMR shifts)?

- Methodological Answer : Re-examine experimental conditions (e.g., solvent deuteration, temperature) that may influence chemical shifts. Cross-validate using heteronuclear correlation spectroscopy (HSQC, HMBC) to assign proton-carbon connectivity. If contradictions persist, collaborate with multiple labs to replicate results and identify systematic errors .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Identify degradation pathways via LC-MS/MS and quantify impurities using calibrated UV-vis or charged aerosol detection (CAD). Stabilize labile functional groups (e.g., acetamide) via lyophilization or formulation with excipients like trehalose .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across studies?

- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity. Perform meta-analyses of published data to identify outliers or contextual factors (e.g., impurity profiles affecting results) .

Q. What experimental designs resolve ambiguities in reaction mechanisms involving this compound?

- Methodological Answer : Employ isotopic labeling (e.g., -acetamide) to track bond reorganization via -NMR. Use kinetic isotope effects (KIE) studies to distinguish between concerted and stepwise mechanisms. Computational modeling (e.g., DFT transition-state analysis) can supplement experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.